2-chloro-4-nitro-N',N'-diphenylbenzohydrazide
Description
2-chloro-4-nitro-N’,N’-diphenylbenzohydrazide is an organic compound that features both chloro and nitro functional groups attached to a benzene ring
Properties
IUPAC Name |
2-chloro-4-nitro-N',N'-diphenylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c20-18-13-16(23(25)26)11-12-17(18)19(24)21-22(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAXVZHWGUORDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N’,N’-diphenylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like iron powder or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Iron powder, catalytic hydrogenation, or sodium borohydride.
Substitution: Nucleophiles like ammonia, amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-chloro-4-nitroaniline.
Reduction: Formation of 2-chloro-4-aminobenzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-nitro-N’,N’-diphenylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-chloro-4-nitro-N’,N’-diphenylbenzohydrazide exerts its effects involves the interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can facilitate the binding of the compound to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Shares similar functional groups but differs in its overall structure and reactivity.
2-chloro-4-nitroaniline: Similar in structure but lacks the hydrazide group, leading to different chemical properties and applications.
2,6-dichloro-4-nitrophenol:
Uniqueness
2-chloro-4-nitro-N’,N’-diphenylbenzohydrazide is unique due to the presence of both chloro and nitro groups along with the hydrazide functionality.
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